

# A Comparative Guide to Gold-198 and Yttrium-90 in Liver Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



### A Tale of Two Isotopes in Hepatic Malignancy Treatment

The landscape of liver cancer therapy is continually evolving, with radionuclide-based treatments offering a targeted approach to tumor eradication. Among these, Yttrium-90 (Y-90) has been established as a standard of care in the management of unresectable hepatocellular carcinoma (HCC) and metastatic liver disease through radioembolization. In contrast, **Gold-198** (Au-198), a historically utilized radionuclide, is experiencing a resurgence in preclinical research, primarily in the form of nanoparticles, for targeted cancer therapy. This guide provides a comprehensive comparison of Au-198 and Y-90 for liver cancer applications, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

### Physical and Radioactive Properties: A Head-to-Head Comparison

The fundamental characteristics of a radionuclide dictate its therapeutic potential and safety profile. Au-198 and Y-90, both beta-emitters, possess distinct physical properties that influence their application in liver cancer therapy.



| Property                  | Gold-198 (Au-198)           | Yttrium-90 (Y-90)                 |
|---------------------------|-----------------------------|-----------------------------------|
| Half-life                 | 2.7 days                    | 64.1 hours (2.67 days)            |
| Beta Energy (Max)         | 0.96 MeV                    | 2.28 MeV                          |
| Beta Energy (Mean)        | 0.315 MeV                   | 0.93 MeV                          |
| Tissue Penetration (Mean) | ~1 mm                       | 2.5 mm                            |
| Tissue Penetration (Max)  | ~4 mm                       | 11 mm                             |
| Gamma Emission            | 0.412 MeV                   | Negligible primary gamma emission |
| Decay Product             | Stable Mercury-198 (Hg-198) | Stable Zirconium-90 (Zr-90)       |

This table provides a summary of the key physical and radioactive properties of **Gold-198** and Yttrium-90.

## Formulation and Delivery: Nanoparticles vs. Microspheres

A key differentiator between the current applications of Au-198 and Y-90 in liver cancer lies in their formulation and delivery methods.

**Gold-198**: Preclinical research is predominantly focused on the use of Au-198 nanoparticles (AuNPs).[1] These nanoparticles can be synthesized and functionalized to target tumor cells specifically.[2] The delivery of Au-198 NPs is typically via intravenous or intratumoral injection in animal models.[3] The smaller size of nanoparticles allows for potential penetration into the tumor microenvironment.

Yttrium-90: Y-90 is delivered as microspheres, which are larger particles (20-60 µm) made of glass or resin.[4] These microspheres are administered via transarterial radioembolization (TARE), a minimally invasive procedure where a catheter is guided into the hepatic artery to deliver the microspheres directly to the tumor's blood supply.[4] The embolic nature of the microspheres, although minimal, contributes to the therapeutic effect by reducing blood flow to the tumor.[5]



#### **Dosimetry: Calculating the Therapeutic Dose**

Accurate dosimetry is critical for maximizing therapeutic efficacy while minimizing damage to healthy liver tissue. The approaches for Au-198 and Y-90 differ based on their formulation and clinical development stage.

Gold-198: Dosimetry for Au-198 in the context of nanoparticle therapy is still in the preclinical phase. However, established dosimetry protocols for Au-198 brachytherapy sources, such as the American Association of Physicists in Medicine (AAPM) Task Group 43 (TG-43) guidelines, can provide a framework.[6][7] These models calculate the dose rate constant and radial dose function to determine the dose distribution around the radioactive source.[6][7] For nanoparticles distributed within a tumor, dosimetric calculations would involve quantifying the nanoparticle concentration in the tumor and applying Monte Carlo simulations to model the energy deposition.[8]

Yttrium-90: Dosimetry for Y-90 radioembolization is well-established and employs several models:[4][5][9]

- Empiric Model: A simplified approach based on patient characteristics.[5]
- Body Surface Area (BSA) Model: Calculates the administered activity based on the patient's body surface area.[9]
- Medical Internal Radiation Dose (MIRD) Model: A single-compartment model that calculates the average absorbed dose to the perfused liver volume.[4][5]
- Partition Model: A multi-compartment model that calculates separate absorbed doses to the tumor and normal liver tissue, allowing for more personalized treatment planning.[4][9]

# Preclinical Evidence: The Promise of Gold-198 Nanoparticles

Preclinical studies have demonstrated the potential of Au-198 nanoparticles in liver cancer models.

#### **Biodistribution**







Following intravenous administration in animal models, gold nanoparticles have shown significant accumulation in the liver and spleen.[10][11] Studies in a rabbit hepatic tumor model revealed that 25 nm AuNPs were distributed to the liver, spleen, and the implanted Vx2 tumors. [12] Intratumoral injection has been shown to result in higher tumor retention of nanoparticles compared to intraperitoneal administration.[13]

#### **Therapeutic Efficacy**

In a study using a human prostate tumor xenograft model in mice, intratumoral injection of a single dose of 70 Gy of gum arabic-functionalized Au-198 nanoparticles resulted in significant tumor regression, with treated tumor volumes being 82% smaller than the control group after 30 days.[14] Another study on hepatocellular carcinoma models showed that targeted gold nanoconjugates, in combination with radiofrequency exposure, halted the growth of subcutaneous Hep3B xenografts.[15][16] While these studies did not use radioactive gold for therapy, they demonstrate the tumor-targeting potential of gold nanoparticles. A study on HER2-positive cancer spheroids showed that radioactive iron oxide nanoparticles coated with a Gold-198 layer led to substantial spheroid degradation.[1]



| Preclinical Study<br>(Au-198)      | Animal Model                 | Tumor Type                       | Key Findings                                                                                         |
|------------------------------------|------------------------------|----------------------------------|------------------------------------------------------------------------------------------------------|
| Ko et al. (2012)[12]               | New Zealand White<br>Rabbits | Vx2 Hepatic Tumor                | AuNPs distributed to the liver, spleen, and tumor.                                                   |
| Katti et al. (2010)[14]            | SCID Mice                    | Human Prostate<br>Xenograft      | Single 70 Gy dose of<br>GA-198AuNPs led to<br>82% smaller tumor<br>volume vs. control at<br>30 days. |
| Zuk et al. (2022)[1]               | In vitro                     | HER2-positive cancer spheroids   | Fe3O4@198Au coreshell nanoparticles caused significant spheroid degradation.                         |
| Di Pasqua et al.<br>(2014)[15][16] | Mice                         | Subcutaneous Hep3B<br>xenografts | Targeted gold nanoconjugates with RF exposure halted tumor growth.                                   |

This table summarizes key findings from preclinical studies investigating **Gold-198** nanoparticles in cancer models.

# Clinical Evidence: Yttrium-90 Radioembolization in Practice

Yttrium-90 radioembolization is a clinically established treatment for unresectable liver cancer, with a large body of evidence supporting its efficacy and safety.

#### **Efficacy**

Clinical trials have demonstrated the effectiveness of Y-90 radioembolization in improving patient outcomes.



- Tumor Response: The LEGACY study, a multicenter retrospective study of patients with solitary unresectable HCC, reported an objective response rate of 88.3%.[17]
- Survival: The same study showed a 3-year overall survival of 86.6% for all patients.[17] A
  prospective phase 2 study in patients with intermediate/advanced HCC found a time to
  progression of 11 months and an overall survival of 15 months.[18]

| Clinical Study (Y-90)    | Patient Population         | Key Efficacy Outcomes                                                |
|--------------------------|----------------------------|----------------------------------------------------------------------|
| LEGACY Study             | Solitary, unresectable HCC | Objective Response Rate:<br>88.3%; 3-year Overall Survival:<br>86.6% |
| Mazzaferro et al. (2013) | Intermediate/advanced HCC  | Time to Progression: 11<br>months; Overall Survival: 15<br>months    |
| Hilgard et al. (2010)    | Advanced HCC               | Time to Progression: 10<br>months; Overall Survival: 16.4<br>months  |

This table presents a selection of clinical outcomes from studies on Yttrium-90 radioembolization for hepatocellular carcinoma.

#### Safety

Y-90 radioembolization is generally well-tolerated. The most common side effects are mild and transient, including fatigue, abdominal pain, and nausea. More severe complications, such as radiation-induced liver disease, are rare, especially with careful patient selection and dosimetry. [18]

# Experimental Protocols Gold-198 Nanoparticle Synthesis and Administration (Preclinical)

Synthesis of PEG-stabilized Au-198 Nanoparticles:



- Gold-198 foils are activated in a nuclear reactor and dissolved in aqua regia to form H<sup>198</sup>AuCl<sub>4</sub>.[19]
- The H<sup>198</sup>AuCl<sub>4</sub> solution is then used in a citrate reduction method, where sodium citrate is added to reduce the gold ions and form gold nanoparticles.[19]
- Polyethylene glycol (PEG) is added to the solution to stabilize the nanoparticles and prevent aggregation.[19]
- The resulting PEG-stabilized Au-198 nanoparticles are purified and characterized for size and radioactivity.[19]

In Vivo Administration in a Mouse Tumor Model:

- Tumor cells (e.g., human prostate cancer cells) are implanted subcutaneously into immunodeficient mice.[14]
- Once tumors reach a specified size, a single dose of the Au-198 nanoparticle suspension is administered, typically via intratumoral injection.[14]
- Tumor volume and animal weight are monitored regularly over a period of several weeks to assess therapeutic efficacy and toxicity.[14]
- Biodistribution studies are conducted by harvesting organs at different time points and measuring the radioactivity in each organ using a gamma counter.[14]

#### **Yttrium-90 Radioembolization (Clinical)**

Pre-treatment Assessment:

- Angiography: A preliminary angiogram is performed to map the hepatic arterial anatomy and identify the vessels supplying the tumor.
- Technetium-99m Macroaggregated Albumin (Tc-99m MAA) Scan: A small amount of Tc-99m MAA, a particle similar in size to Y-90 microspheres, is injected into the hepatic artery to simulate the distribution of the therapeutic dose.[18]



 SPECT/CT Imaging: Single-photon emission computed tomography/computed tomography (SPECT/CT) is used to quantify the distribution of Tc-99m MAA in the liver, tumor, and lungs to calculate the lung shunt fraction and plan the therapeutic dose.[18]

#### Treatment Procedure:

- A microcatheter is advanced through the femoral or radial artery into the hepatic artery branch feeding the tumor.
- The prescribed dose of Y-90 microspheres is slowly infused through the catheter over 15-30 minutes.
- After infusion, the catheter is removed, and the access site is closed.

#### Post-treatment Evaluation:

- Bremsstrahlung SPECT/CT or PET/CT: Post-treatment imaging is performed to confirm the distribution of the Y-90 microspheres within the liver and tumor.
- Follow-up Imaging: Patients are monitored with CT or MRI scans at regular intervals to assess tumor response.

### **Signaling Pathways and Mechanisms of Action**

The therapeutic effects of both Au-198 and Y-90 are primarily mediated by the localized delivery of beta radiation, which induces DNA damage and subsequent cell death in tumor cells.



Click to download full resolution via product page

Mechanism of Action for Au-198 Nanoparticles.





Click to download full resolution via product page

Clinical Workflow for Y-90 Radioembolization.

### **Discussion and Future Perspectives**

This guide highlights the current state of knowledge for **Gold-198** and Yttrium-90 in the context of liver cancer therapy. Yttrium-90 radioembolization is a well-established, effective, and safe treatment option for patients with unresectable liver tumors. The availability of sophisticated dosimetry models allows for personalized treatment planning, which has been shown to improve outcomes.



**Gold-198**, particularly in the form of nanoparticles, represents a promising area of preclinical research. The ability to functionalize nanoparticles for targeted delivery and their potential for a more uniform distribution within the tumor microenvironment are key advantages being explored. However, it is crucial to acknowledge the significant translational gap that exists between the preclinical data for Au-198 and the extensive clinical experience with Y-90.

Direct comparative studies between Au-198 and Y-90 for liver cancer are currently lacking. Future research should focus on conducting such studies, initially in relevant animal models, to directly compare the efficacy, biodistribution, and toxicity of Au-198 nanoparticles and Y-90 microspheres. Furthermore, the development of robust dosimetry models for Au-198 nanoparticle therapy will be essential for its potential clinical translation.

In conclusion, while Y-90 remains the current standard for radioembolization in liver cancer, the ongoing research into Au-198 nanoparticles holds promise for the development of novel, highly targeted radionuclide therapies that could further improve outcomes for patients with this challenging disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Multifunctional Nanoparticles Based on Iron Oxide and Gold-198 Designed for Magnetic Hyperthermia and Radionuclide Therapy as a Potential Tool for Combined HER2-Positive Cancer Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. Optimal method of gold nanoparticle administration in melanoma-bearing mice PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yttrium-90 Radioembolization Dosimetry: What Trainees Need to Know PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dosimetry of the 198Au source used in interstitial brachytherapy PubMed [pubmed.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 7. Dosimetry of the 198Au Source used in Interstitial Brachytherapy UNT Digital Library [digital.library.unt.edu]
- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 9. Standard Radiation Dosimetry Models: What Interventional Radiologists Need to Know -PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medscape.com [medscape.com]
- 12. Biodistribution and acute toxicity of naked gold nanoparticles in a rabbit hepatic tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jcovm.uobaghdad.edu.iq [jcovm.uobaghdad.edu.iq]
- 14. Radioactive gold nanoparticles in cancer therapy: therapeutic efficacy studies of GA-198AuNP nanoconstruct in prostate tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gold nanoparticles and radiofrequency in experimental models for hepatocellular carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gold Nanoparticles and Radiofrequency in Experimental Models for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bostonscientific.com [bostonscientific.com]
- 18. Yttrium 90 radioembolization for the treatment of hepatocellular carcinoma: biological lessons, current challenges and clinical perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Gold-198 and Yttrium-90 in Liver Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156924#comparing-gold-198-and-yttrium-90-for-liver-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com